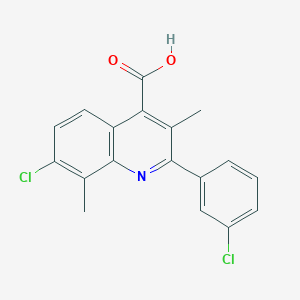

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, exhibiting activities such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid, can be achieved through various methods. Some classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline compounds .

Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and other advanced techniques to enhance efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinolines . Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives with different properties .

Aplicaciones Científicas De Investigación

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid has numerous scientific research applications due to its versatile chemical structure and biological activities. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential antimicrobial, anticancer, and antiviral properties . The compound’s ability to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase makes it a valuable candidate for developing new antibiotics . Additionally, its anti-inflammatory and antioxidant effects are explored for therapeutic applications in treating various diseases .

Mecanismo De Acción

The mechanism of action of 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase and type IV topoisomerase . By promoting the cleavage of these enzymes, the compound inhibits DNA synthesis, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known to exhibit potent antimicrobial activity .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid include other quinoline derivatives such as 8-hydroxyquinoline, 2-chloro-3-formylquinoline, and 7-[3-aminomethyl-4-substituted pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid dimesylate .

Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chloro and methyl groups on the quinoline ring enhances its antimicrobial activity and makes it a promising candidate for further drug development .

Actividad Biológica

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative with notable biological activities. Quinoline compounds are significant in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article examines the biological activity of this specific compound, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.

- Molecular Formula : C18H13Cl2NO2

- Molecular Weight : 346.21 g/mol

- CAS Number : 862785-62-4

The compound features a chloro substituent at the 7-position and a 3-chlorophenyl group at the 2-position of the quinoline ring, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit various biological activities. The specific compound under review has shown promise in several areas:

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Studies have demonstrated that this compound possesses significant antibacterial and antifungal activities. For instance, it has been evaluated against various bacterial strains and fungi, exhibiting effective inhibition.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. The structure-activity relationship (SAR) analyses indicate that the presence of chlorine atoms enhances its inhibitory activity on these enzymes.

Anticancer Properties

Recent studies have highlighted the anticancer effects of this compound. It has shown cytotoxicity against several cancer cell lines, including breast and skin cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition with minimal inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Study 2 | Investigated anti-inflammatory effects through COX inhibition assays. Results indicated a dose-dependent reduction in COX-2 expression in RAW 264.7 macrophage cells. |

| Study 3 | Assessed anticancer activity using MTT assays on MCF-7 breast cancer cells. The compound exhibited a cytotoxic effect with an IC50 value indicating potent activity compared to control drugs. |

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other quinoline derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 8-Hydroxyquinoline | Moderate | High | Moderate |

| Quinoline-4-carboxylic acid | Low | Moderate | Low |

This table illustrates that while all compounds have varying degrees of biological activity, this compound stands out particularly in its anticancer potential.

Propiedades

IUPAC Name |

7-chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-9-14(20)7-6-13-15(18(22)23)10(2)16(21-17(9)13)11-4-3-5-12(19)8-11/h3-8H,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVUXLKHKKUIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.